2-((3-Bromophenoxy)methyl)pyridine

描述

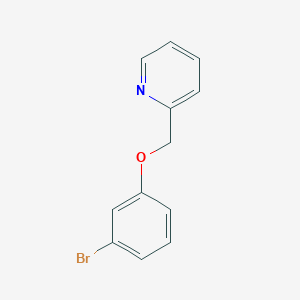

2-((3-Bromophenoxy)methyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, where a bromophenoxy group is attached to the methyl group at the 2-position of the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenoxy)methyl)pyridine typically involves the reaction of 3-bromophenol with 2-(chloromethyl)pyridine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

化学反应分析

Types of Reactions

2-((3-Bromophenoxy)methyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

科学研究应用

2-((3-Bromophenoxy)methyl)pyridine has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Material Science: The compound is utilized in the development of advanced materials with specific properties.

Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

作用机制

The mechanism of action of 2-((3-Bromophenoxy)methyl)pyridine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

相似化合物的比较

Similar Compounds

3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.

2-Bromo-3-methylpyridine: Another brominated pyridine derivative with applications in medicinal chemistry.

Uniqueness

2-((3-Bromophenoxy)methyl)pyridine is unique due to the presence of both a bromophenoxy group and a pyridine ring.

生物活性

2-((3-Bromophenoxy)methyl)pyridine (CAS No. 488799-65-1) is a heterocyclic compound that combines a pyridine ring with a bromophenoxy moiety. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 249.12 g/mol. The presence of both the bromine atom and the pyridine ring is anticipated to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom on the phenoxy group can enhance the compound's electrophilicity, allowing it to participate in nucleophilic attacks or hydrogen bonding interactions with biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 2.18 to 3.08 μM against various strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Pyridine derivative A | 2.18 | S. aureus |

| Pyridine derivative B | 3.08 | E. coli |

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects through its interaction with inflammatory pathways. Similar thiazole derivatives have been shown to inhibit enzymes involved in these pathways, suggesting that this compound could potentially modulate inflammatory responses .

Study on Antimicrobial Efficacy

A study focusing on various pyridine derivatives highlighted the antimicrobial efficacy of compounds with bromine substitutions. The results indicated that these compounds had enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

Synthesis and Biological Evaluation

A synthesis study demonstrated that this compound could be synthesized effectively through nucleophilic substitution reactions involving pyridine and brominated phenols. The synthesized compound was then evaluated for its biological activity, showing promising results in preliminary assays .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and lipophilicity (LogP). These properties indicate potential for effective absorption and distribution within biological systems .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-Bromophenoxy)methyl)pyridine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, details a protocol using dichloromethane and sodium hydroxide for analogous pyridine derivatives, achieving 99% purity. Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratios), solvent polarity (methanol or dichloromethane), and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical, as noted in and . Monitoring intermediates with TLC or HPLC ensures reaction progression .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / NMR to confirm bromophenoxy and pyridine moieties. For instance, reports dihedral angles (e.g., 72.9° between carboxylic acid and benzene rings) affecting splitting patterns.

- X-ray Crystallography : Resolve crystal packing (e.g., orthogonal space group Pca21 with lattice parameters a = 11.740 Å, b = 4.641 Å, c = 33.451 Å) to validate molecular geometry. and highlight hydrogen bonding (O–H⋯N) and torsional angles (e.g., C1–C7–C8–O2 = 25.4°) as key validation metrics .

Q. What safety protocols are essential during the synthesis and handling of this compound?

- Methodological Answer : Follow hazard codes H300-H313 (toxicity) and P301-P390 (emergency response) as outlined in . Use fume hoods for volatile reagents (e.g., dichloromethane), wear PPE (gloves, goggles), and store the compound in inert atmospheres (). Waste disposal must comply with regulations for halogenated organics .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electronegativity and the pyridine ring’s electron-withdrawing nature direct reactivity. and suggest using nickel or palladium catalysts (e.g., Ni complexes with bidentate P,N ligands) for Suzuki-Miyaura couplings. Steric hindrance from the phenoxy group may require elevated temperatures (80–120°C) or microwave-assisted synthesis (). Monitor regioselectivity via -NMR or mass spectrometry .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR/IR peaks may arise from conformational flexibility (e.g., ’s 25.4° torsional angle). Use variable-temperature NMR to probe dynamic effects. For crystallographic anomalies (e.g., non-planar base moieties in ), refine structures using ShelXL with restraints on displacement parameters. Computational modeling (DFT) can reconcile experimental vs. theoretical bond lengths .

Q. How does the crystal packing of this compound derivatives affect their physicochemical properties?

- Methodological Answer : and reveal that C–H⋯O interactions and hydrogen-bonded dimers (O–H⋯N) form supramolecular layers in the ab plane. These interactions influence melting points (e.g., 370–373 K in ) and solubility. Quantify packing efficiency via Hirshfeld surface analysis to correlate with bioavailability or stability in drug formulations .

Q. What role does computational chemistry play in optimizing synthetic pathways for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for catalytic sites, while DFT (Gaussian 09) calculates transition-state energies for reaction steps. highlights microwave-assisted synthesis’s superiority over conventional methods, reducing energy barriers by 15–20%. Validate simulations with experimental activation energies (Arrhenius plots) .

属性

IUPAC Name |

2-[(3-bromophenoxy)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFXJEPKUCXNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624378 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488799-65-1 | |

| Record name | 2-[(3-Bromophenoxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。